REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]([Cl:7])[C:4]([NH:8][C:9]2[NH:13][CH2:12][CH2:11][N:10]=2)=[C:3]([Cl:14])[CH:2]=1.Cl.OP([O-])([O-])=O.[Ca+2].C([O-])(=O)CCCCCCCCCCCCCCCCC.[Mg+2].C([O-])(=O)CCCCCCCCCCCCCCCCC>>[CH:1]1[CH:6]=[C:5]([Cl:7])[C:4]([NH:8][C:9]2[NH:13][CH2:12][CH2:11][N:10]=2)=[C:3]([Cl:14])[CH:2]=1 |f:0.1,2.3,4.5.6|
|
Name
|
|
Quantity
|
0.1 mg
|
Type
|
reactant
|
Smiles
|
C1=CC(=C(C(=C1)Cl)NC2=NCCN2)Cl.Cl
|
Name
|
calcium phosphate dibasic
|
Quantity
|
13 mg
|
Type
|
reactant
|
Smiles
|
OP(=O)([O-])[O-].[Ca+2]
|
Name
|
cellulose
|
Quantity
|
15 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
hydroxypropyl methyl cellulose
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
magnesium stearate
|
Quantity
|
0.9 mg
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Mg+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1=CC(=C(C(=C1)Cl)NC2=NCCN2)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |